
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research
4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide and its derivatives have been investigated for their potential in cancer research. For instance, a series of compounds containing similar structures were evaluated for their ability to inhibit the growth of various human cancer cell lines, including those of colon, pancreatic, lung, prostate, breast, and leukemia origin. One of the compounds, NOSH-1, demonstrated exceptional potency, particularly in HT-29 colon cancer cells, with an IC50 of 48 ± 3 nM. This highlights the potential of such compounds in the development of novel anti-cancer therapies (Kodela, Chattopadhyay, & Kashfi, 2012).
2. Antibacterial and Antifungal Applications
Compounds with structures similar to this compound have been shown to possess antimicrobial properties. A study involving thiazole derivatives, which are structurally related, demonstrated antimicrobial activity against various bacterial and fungal species. The study found that derivatives with electron-donating groups like hydroxyl and amino exhibited maximum antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Chawla, 2016).
3. Development of Thermally Stable Polymers
Research has explored the use of compounds similar to this compound in the development of new thermally stable polymers. Studies involving the synthesis of aromatic poly(sulfone sulfide amide imide)s, which include similar compounds, have shown that these polymers exhibit desirable physical properties such as solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
4. Enzyme Inhibition Studies
Some derivatives of this compound have been studied for their inhibitory activity against enzymes such as carbonic anhydrase. These studies are crucial for understanding the molecular mechanisms of diseases and developing targeted therapies. For example, research involving novel acridine and bis acridine sulfonamides, which are structurally related, revealed effective inhibition of the cytosolic carbonic anhydrase isoforms II and VII (Ulus et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound “4-Butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are currently unknown. The compound contains a thiazole ring, which is a significant platform in a number of medicinally relevant molecules . Thiazole-based compounds have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring are known to behave unpredictably when entering physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-based compounds are known to interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 461.51, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole-based compounds are known to have a variety of effects on biological systems, depending on their specific structures and the targets they interact with .
Eigenschaften
IUPAC Name |
4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPAQNZDOLLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

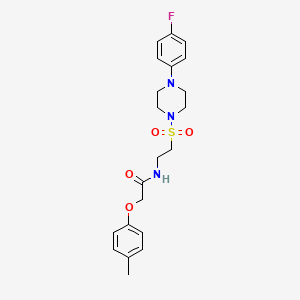
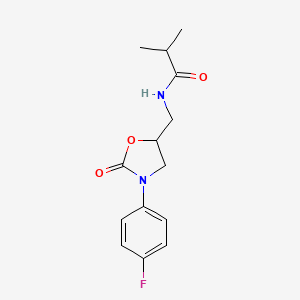
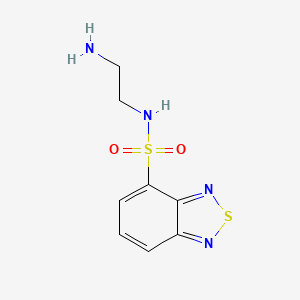
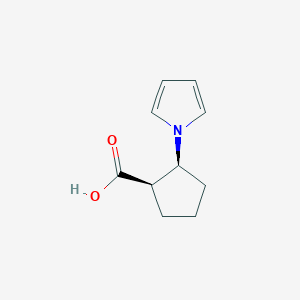
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
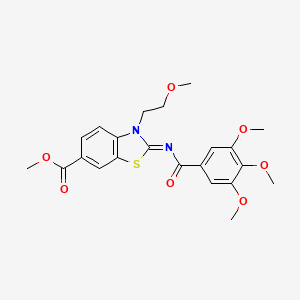

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
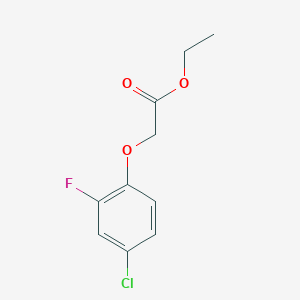

![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
